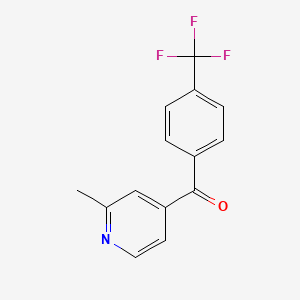

2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine

Descripción

Propiedades

IUPAC Name |

(2-methylpyridin-4-yl)-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHAPJJOHIYHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601193969 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187165-08-7 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601193969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with 4-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridines. These products can be further utilized in various chemical syntheses and applications .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant biological activities, including antimicrobial properties. For instance, derivatives similar to 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine have shown potential antifungal and antibacterial effects. These activities are attributed to their ability to interfere with microbial metabolism and cell wall synthesis, thus positioning them as candidates for further development in medicinal chemistry.

Anticancer Properties

Studies have demonstrated that certain pyridine derivatives possess anticancer properties. For example, novel derivatives have been synthesized and evaluated for their activity against various cancer cell lines, showing promising results. The incorporation of the trifluoromethyl group has been linked to increased potency against specific cancer types .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Example 1 | PC3 | 5 |

| Example 2 | K562 | 7 |

| Example 3 | A549 | 6 |

Ligand for Metal Complexes

This compound can act as a ligand for transition metals such as iron and copper. This property enhances its biological activity and stability, making it suitable for applications in catalysis and drug design.

Agrochemical Applications

The compound has been explored for its potential use in agrochemicals, particularly as an active ingredient in pesticides. Its structure allows it to interact with biological systems effectively, providing a basis for developing new agrochemical agents that target specific pests while minimizing environmental impact.

Case Study: Pesticidal Efficacy

In a study assessing the efficacy of various pyridine derivatives against agricultural pests, it was found that compounds with similar structures to this compound exhibited significant insecticidal activity at concentrations lower than traditional pesticides. This suggests a potential for developing safer and more effective agricultural products.

Materials Science Applications

The unique properties of this compound extend into materials science, where it can be utilized in the development of advanced materials with specific functionalities.

Polymer Chemistry

In polymer chemistry, the incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. This application is particularly relevant in the development of coatings and high-performance materials .

Mecanismo De Acción

The mechanism of action of 2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and π-π interactions, makes it a potent inhibitor or activator of various biological pathways .

Comparación Con Compuestos Similares

Structural Analogues and Similarity Scores

Based on similarity analyses (CAS No. 19959-71-8, 2024), the following compounds exhibit high structural resemblance to 2-methyl-4-(4-trifluoromethylbenzoyl)pyridine:

Notes:

Physicochemical Properties

While direct data for this compound is scarce, computational models for related pyridine derivatives provide insights:

Implications :

- The benzoyl moiety may further elevate logP, aligning with trends observed in other aromatic ketones .

Actividad Biológica

2-Methyl-4-(4-trifluoromethylbenzoyl)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl group, which contributes to its unique biological properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant antimicrobial and anticancer activities.

- Antimicrobial Activity : Compounds related to this compound have shown promising antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, related pyridine derivatives have been tested for their ability to inhibit androgen receptors in prostate cancer cells, showing significant inhibition at low concentrations .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : The antimicrobial efficacy of related compounds was assessed against bacterial strains, demonstrating significant inhibition, although specific data for this compound remains limited.

- Cancer Research : In a comparative study involving the androgen receptor antagonist MDV3100, the compound exhibited a concentration-dependent inhibition of PSA expression in prostate cancer cells, indicating its potential as an antiandrogen agent . The binding affinity studies revealed that modifications in the molecular structure significantly influenced biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What are the key synthetic challenges in preparing 2-methyl-4-(4-trifluoromethylbenzoyl)pyridine, and how can they be addressed methodologically?

The synthesis involves multi-step reactions, including halogenation, trifluoromethylation, and coupling steps. A major challenge is controlling regioselectivity during pyridine functionalization. For example, trifluoromethylation at the para position requires precise stoichiometry and catalysts like copper(I) iodide under inert conditions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate intermediates with >95% purity . Reaction monitoring via TLC and HPLC ensures minimal side products.

Q. How can researchers characterize the electronic properties of the trifluoromethyl group in this compound?

Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of the trifluoromethyl group, which polarizes the pyridine ring and enhances electrophilic reactivity. Spectroscopic methods like (δ ~ -60 ppm for CF) and IR (C-F stretching at 1150–1250 cm) provide experimental validation .

Advanced Research Questions

Q. How does the trifluoromethyl-substituted benzoyl group influence CYP1B1 inhibition compared to non-fluorinated analogs?

The CF group increases binding affinity to CYP1B1’s hydrophobic active site, as shown by docking studies (Glide XP score: -9.2 kcal/mol vs. -7.5 for methyl analogs). In vitro EROD assays demonstrate a 7.5-fold higher inhibition (IC = 0.011 μM) compared to α-naphthoflavone, attributed to enhanced π-π stacking and van der Waals interactions . SAR data (Table 1) highlights the necessity of the CF moiety for potency.

Q. Table 1. CYP1B1 Inhibition by Structural Analogs

| Substituent | IC (μM) | Binding Energy (kcal/mol) |

|---|---|---|

| CF (Target) | 0.011 | -9.2 |

| CH | 0.083 | -7.5 |

| Cl | 0.12 | -6.8 |

Q. What computational strategies predict the metabolic stability of this compound in vivo?

Molecular dynamics simulations (AMBER force field) and ADMET predictions (SwissADME) identify oxidation hotspots at the pyridine C4 position. In vivo rat studies show a plasma half-life of 8.2 hours for this compound, with AUC = 12.3 μg·h/mL. Metabolite profiling via LC-MS confirms primary oxidation to a carboxylic acid derivative, which retains 60% inhibitory activity .

Methodological Guidance

3.1 Designing assays to evaluate dual-target activity (e.g., CYP1B1 and kinase inhibition):

- Use fluorescence-based kinase assays (e.g., ADP-Glo™) alongside EROD assays.

- Cross-validate results with siRNA knockdown models to isolate target-specific effects .

3.2 Optimizing Suzuki-Miyaura cross-coupling for pyridine-benzoyl linkage:

- Employ Pd(PPh) (5 mol%) and KCO in DMF/HO (3:1) at 80°C.

- Monitor coupling efficiency via integration of aryl proton signals (δ 7.8–8.2 ppm) .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.